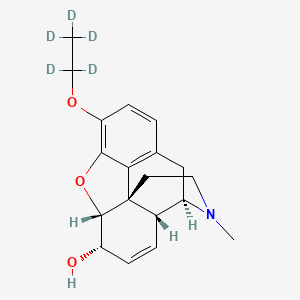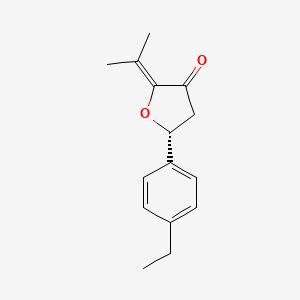
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one is a chemical compound characterized by its unique structure, which includes an oxolane ring substituted with a 4-ethylphenyl group and a propan-2-ylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Substitution with 4-Ethylphenyl Group:
Introduction of Propan-2-ylidene Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the phenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted oxolane or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that the compound can bind to the active sites of target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (4R,5R)-4-amino-5-(4-ethylphenyl)-5-hydroxypentanoate
- (4S,5R)-4-azaniumyl-5-(4-ethylphenyl)-5-hydroxypentanoate
Uniqueness
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one is unique due to its specific substitution pattern and the presence of both an oxolane ring and a propan-2-ylidene group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H18O2 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
(5R)-5-(4-ethylphenyl)-2-propan-2-ylideneoxolan-3-one |
InChI |
InChI=1S/C15H18O2/c1-4-11-5-7-12(8-6-11)14-9-13(16)15(17-14)10(2)3/h5-8,14H,4,9H2,1-3H3/t14-/m1/s1 |
InChI-Schlüssel |
UNMKOAUFFNRTCQ-CQSZACIVSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)[C@H]2CC(=O)C(=C(C)C)O2 |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2CC(=O)C(=C(C)C)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


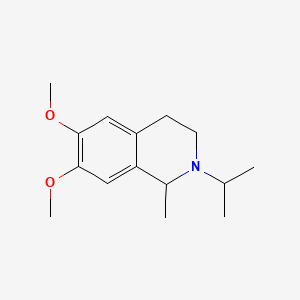
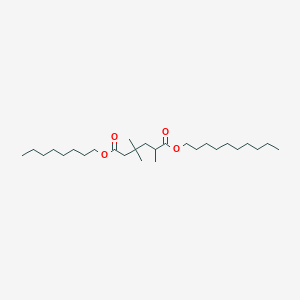
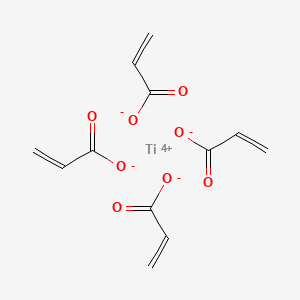
![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)

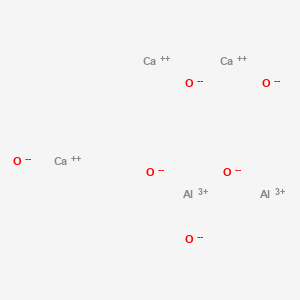

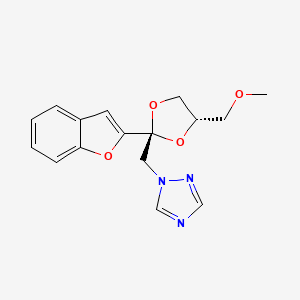
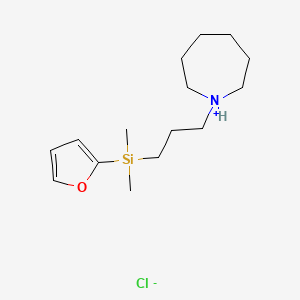
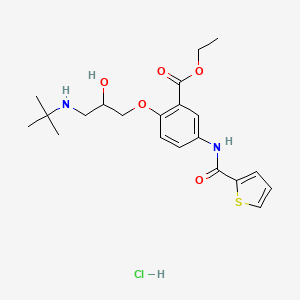
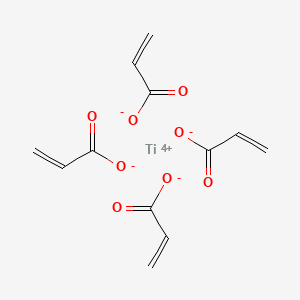
![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)

